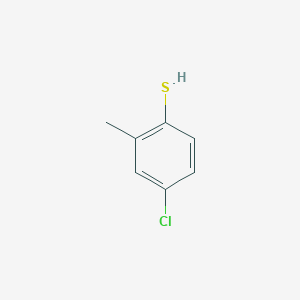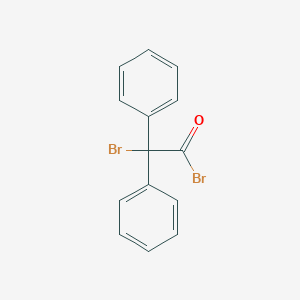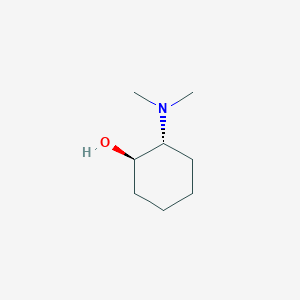
顺式-2-(二甲氨基)环己醇
概述
描述
trans-2-(Dimethylamino)cyclohexanol: is a chemical compound with the molecular formula C8H17NO. It is a secondary alcohol and contains a tertiary amine group. This compound is known for its structural features, including a six-membered cyclohexane ring with a hydroxyl group and a dimethylamino group attached to it .
科学研究应用
Chemistry: In chemistry, trans-2-(Dimethylamino)cyclohexanol is used as a building block for the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential effects on biological systems. It can be used as a model compound to investigate the interactions of amines and alcohols with biological molecules .
Medicine: In medicine, trans-2-(Dimethylamino)cyclohexanol and its derivatives are explored for their potential therapeutic applications. For example, similar compounds like tramadol are known for their analgesic properties .
Industry: In the industrial sector, trans-2-(Dimethylamino)cyclohexanol is used in the production of various chemicals and materials. Its reactivity and functional groups make it suitable for use in the synthesis of polymers, resins, and other industrial products .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Dimethylamino)cyclohexanol can be achieved through various methods. One common approach involves the Grignard reaction, where a Grignard reagent reacts with a suitable precursor to form the desired product. For example, the reaction between 3-bromoanisole and a Mannich base in the presence of an amine or ether additive can yield trans-2-(Dimethylamino)cyclohexanol .
Industrial Production Methods: Industrial production of trans-2-(Dimethylamino)cyclohexanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired trans isomer in a high trans/cis ratio .
化学反应分析
Types of Reactions:
Oxidation: trans-2-(Dimethylamino)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
- Oxidation of trans-2-(Dimethylamino)cyclohexanol can yield cyclohexanone derivatives.
- Reduction can produce cyclohexylamine derivatives.
- Substitution reactions can lead to the formation of alkyl halides or tosylates .
作用机制
The mechanism of action of trans-2-(Dimethylamino)cyclohexanol involves its interaction with molecular targets in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the dimethylamino group allows it to interact with various molecular pathways, potentially affecting neurotransmitter systems and other cellular processes .
相似化合物的比较
trans-4-(Dimethylamino)cyclohexanol: Another compound with a similar structure but different positional isomerism.
Uniqueness: trans-2-(Dimethylamino)cyclohexanol is unique due to its specific stereochemistry and the presence of both a secondary alcohol and a tertiary amine group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
属性
IUPAC Name |
(1R,2R)-2-(dimethylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUVLAQFZSUWHR-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15910-74-4 | |
| Record name | rac-(1R,2R)-2-(dimethylamino)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What challenges were encountered in synthesizing the mandelates of cis and trans-2-(Dimethylamino)cyclohexanol?
A1: The research highlights difficulties in preparing the mandelate esters of both cis and trans-2-(Dimethylamino)cyclohexanol. [] Specifically, the cis isomer reacts with 2-chloro-2-phenylacetyl chloride, the precursor to the mandelate, forming the quaternary chloride VIII instead of the desired ester. [] The trans isomer's 2-chloro-2-phenylacetate derivative undergoes unwanted saponification before substitution can occur. [] This highlights the influence of stereochemistry on the reactivity of these compounds.
Q2: What are some of the properties of the synthesized 2-(dimethylamino)cyclohexanyl esters?
A2: While the abstract doesn't delve into specific properties, it mentions that the preparation and properties of both cis and trans-2-(dimethylamino)cyclohexanyl acetates and benzilates are described within the paper. [] This suggests that the research likely explores characteristics such as their physical state, melting point, and potentially spectroscopic data.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)
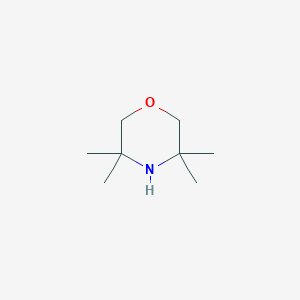
![(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol](/img/structure/B91215.png)

![6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B91221.png)
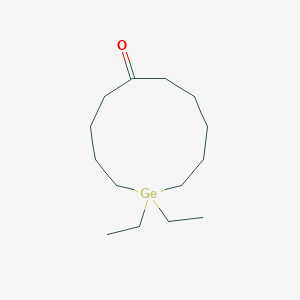

![Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B91229.png)
